molecular formula C8H11NO3 B14418745 5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol CAS No. 84903-28-6

5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol

Cat. No.: B14418745
CAS No.: 84903-28-6
M. Wt: 169.18 g/mol
InChI Key: LMOGKYQYEBBYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol is an organic compound with the molecular formula C8H11NO3 It is a derivative of cyclohexadiene, characterized by the presence of nitro and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol typically involves the nitration of 5,5-dimethylcyclohexa-1,3-diene. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction parameters are carefully monitored to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro ketones, carboxylic acids.

    Reduction: Amines, hydroxylamines.

    Substitution: Ethers, esters.

Scientific Research Applications

5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

84903-28-6

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

5,5-dimethyl-2-nitrocyclohexa-1,3-dien-1-ol

InChI

InChI=1S/C8H11NO3/c1-8(2)4-3-6(9(11)12)7(10)5-8/h3-4,10H,5H2,1-2H3

InChI Key

LMOGKYQYEBBYFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C=C1)[N+](=O)[O-])O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.